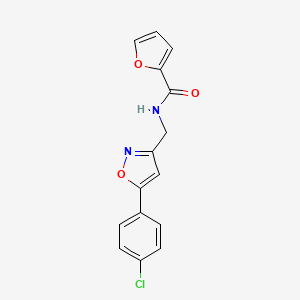

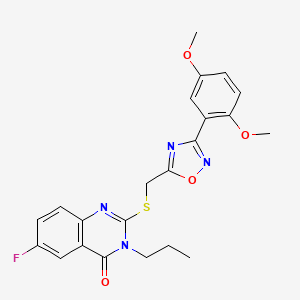

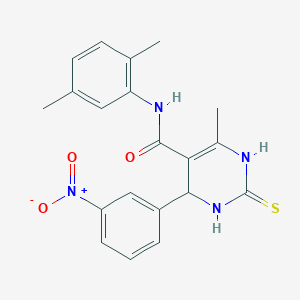

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)furan-2-carboxamide” is a compound that contains an isoxazole ring. Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is an electron-rich azole with an oxygen atom next to the nitrogen .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an isoxazole ring, which is a five-membered heterocyclic moiety . Isoxazolyl is the univalent functional group derived from isoxazole .Chemical Reactions Analysis

The chemical reactions involving isoxazole often involve the weak N-O bond in the isoxazole ring. The isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through an azirine intermediate . The azirine intermediate can react with nucleophiles, especially carboxylic acids .Applications De Recherche Scientifique

Crystallographic and Spectroscopic Studies

Studies have explored the structural similarities of compounds related to N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)furan-2-carboxamide with known drugs, such as furamidine, highlighting their binding affinity and interaction with DNA. The crystallographic and spectroscopic analyses reveal the mechanism behind the enhanced DNA-binding affinity of these compounds, providing insights into their potential therapeutic applications (Laughton et al., 1995).

Antiprotozoal Agents

Research into the antiprotozoal properties of related compounds, such as dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, reveals significant in vitro and in vivo activities against pathogens like Trypanosoma brucei rhodesiense and Plasmodium falciparum. This suggests the potential of this compound derivatives in treating protozoal infections (Ismail et al., 2004).

Antitumor Activity

Compounds structurally similar to this compound have shown promising results in antitumor studies, indicating the potential for these molecules to act as broad-spectrum antitumor agents. Research into imidazotetrazines, for instance, has highlighted their curative activity against leukemia, suggesting a prodrug modification mechanism that could be relevant for this compound derivatives (Stevens et al., 1984).

Synthesis and Reactivity

The synthesis and reactivity of furan-containing compounds, including those related to this compound, are of significant interest in medicinal chemistry. Studies have outlined methods for the synthesis of complex molecules with potential bioactive properties, exploring their transformations and interactions with other chemical entities (Aleksandrov et al., 2017).

Antimicrobial Activities

Research into the antimicrobial activities of furan derivatives has revealed their potential against a wide range of pathogens, including drug-resistant bacteria. This suggests that this compound and its analogs could serve as valuable leads in the development of new antimicrobial agents. Such studies are crucial for understanding the scope of these compounds in addressing current challenges in infectious disease treatment (Dias et al., 2015).

Propriétés

IUPAC Name |

N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O3/c16-11-5-3-10(4-6-11)14-8-12(18-21-14)9-17-15(19)13-2-1-7-20-13/h1-8H,9H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXJPNSXUQBAWON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

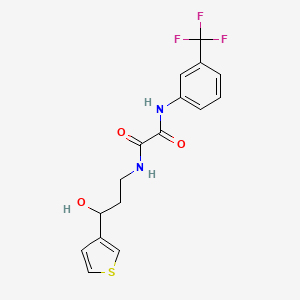

![7-tert-butyl-2-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2717617.png)

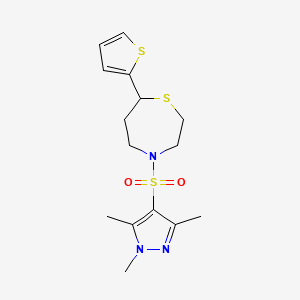

![3-(1-(2,5-dimethylbenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2717622.png)

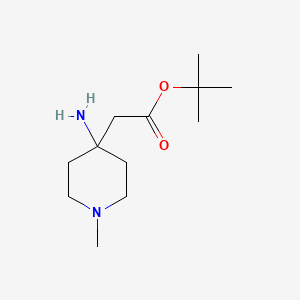

![N-(2-ethoxyphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2717630.png)